molecular formula C10H12N2O3 B3147381 Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate CAS No. 62124-83-8

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Cat. No.: B3147381
CAS No.: 62124-83-8
M. Wt: 208.21 g/mol
InChI Key: ALPYSWVBHMAYKQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules

Mechanism of Action

Mode of Action

It is known that pyrazine derivatives, which include this compound, have exhibited a wide range of biological activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Pyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway modulations would depend on the specific targets and pathways involved.

Result of Action

Given the biological activities exhibited by pyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate typically involves the condensation of ethyl acetoacetate with 5-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-ethylpyrazin-2-yl)-3-oxopropanoate
  • Ethyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate
  • Ethyl 3-(5-methylthiazol-2-yl)-3-oxopropanoate

Uniqueness

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is unique due to the presence of the 5-methylpyrazine moiety, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-6-11-7(2)5-12-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPYSWVBHMAYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=C(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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